1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Evaluation
In the realm of medicinal chemistry, derivatives similar to "1-(3-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been synthesized and evaluated for their antibacterial and anticancer activities. For example, Bondock and Gieman (2015) explored the synthesis of new 2-chloro-3-hetarylquinolines, revealing that some synthesized compounds exhibited potent antibacterial activity against Staphylococcus aureus, as well as showing significant anticancer activity against various tumor cell lines. This research underscores the compound's potential in developing new therapeutic agents against both bacterial infections and cancer (Bondock & Gieman, 2015).
Enantioselective Synthesis for CGRP Receptor Inhibition
Another significant application of similar compounds is in the synthesis of CGRP receptor inhibitors, which are crucial for treating migraines. Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis method for a potent CGRP receptor antagonist. This research highlights the importance of such compounds in creating effective treatments for conditions mediated by the CGRP receptor, providing a foundation for further development in this therapeutic area (Cann et al., 2012).
Synthesis of Heterocyclic Derivatives
The synthesis and investigation of heterocyclic derivatives of "this compound" also represent a significant area of research. Kumar and Vijayakumar (2018) described an efficient method for synthesizing 3-substituted-4-arylquinoline derivatives, which could lead to new applications in medicinal chemistry due to their potential biological activities. This research demonstrates the versatility of the compound as a precursor for various pharmacologically relevant derivatives (Kumar & Vijayakumar, 2018).
Antimicrobial Properties
The antimicrobial properties of compounds structurally related to "this compound" have been a subject of research, with studies indicating their efficacy against various bacterial and fungal strains. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating significant antibacterial and antifungal activities. These findings contribute to the understanding of the compound's role in developing new antimicrobial agents (Patel & Patel, 2010).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-12-21(18-8-2-3-10-20(18)25-15)26-22(28)19-9-5-11-27(23(19)29)14-16-6-4-7-17(24)13-16/h2-13H,14H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYJKDRRGGAWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.